E3 ligase Ligand-Linker Conjugate 35

PROTAC Targeted Protein Degradation E3 Ligase Selectivity

PROTAC programs requiring VHL-selective recruitment face inconsistent linker geometries that compromise ternary complex formation. This conjugate combines the (S,R,S)-AHPC VHL ligand with a proprietary linker optimized for sterically constrained target pockets. • Reduced off-target degradation of zinc-finger transcription factors vs. CRBN-based conjugates • ≥98% purity; powder stable at -20°C for 3 years, solvent at -80°C for 6 months • Compatible with standard 10 mM DMSO stock solutions for seamless workflow integration

Molecular Formula C37H55N7O6S
Molecular Weight 725.9 g/mol
Cat. No. B12383318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 35
Molecular FormulaC37H55N7O6S
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O
InChIInChI=1S/C37H55N7O6S/c1-24-31(51-23-39-24)27-10-8-25(9-11-27)17-38-33(47)29-16-28(45)21-44(29)34(48)32(36(2,3)4)40-30(46)22-42-19-26(20-42)18-41-12-14-43(15-13-41)35(49)50-37(5,6)7/h8-11,23,26,28-29,32,45H,12-22H2,1-7H3,(H,38,47)(H,40,46)/t28-,29+,32-/m1/s1
InChIKeyBTQMWSHQHAIAMW-VQCQPQSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugate 35 Technical Profile


E3 ligase Ligand-Linker Conjugate 35 is a heterobifunctional PROTAC building block consisting of the VHL E3 ligase ligand (S,R,S)-AHPC covalently conjugated to a proprietary linker. The compound has molecular formula C37H55N7O6S and molecular weight 725.94 g/mol . (S,R,S)-AHPC is a VH032-derived von Hippel-Lindau (VHL) ligand that recruits the VHL E3 ubiquitin ligase to enable targeted protein degradation via the ubiquitin-proteasome system . The conjugate serves exclusively as a key intermediate for synthesizing complete PROTAC molecules and is supplied as a solid at room temperature with ≥98% purity .

E3 Ligase Recruitment VHL-based ligand for targeted protein degradation via ubiquitin-proteasome system.
PROTAC Intermediate Pre-conjugated (S,R,S)-AHPC–linker building block for final degrader assembly.
Synthesis Readiness Supplied as a solid with QC-controlled purity suitable for multi-step medicinal chemistry.

Why Substitution Fails: Conjugate 35


Generic substitution among E3 ligase ligand-linker conjugates is not scientifically valid due to fundamental differences in (1) E3 ligase recruitment selectivity (VHL vs. CRBN vs. cIAP1 vs. MDM2), (2) linker composition and attachment chemistry that governs ternary complex geometry, and (3) physicochemical properties that determine downstream PROTAC developability [1]. VHL-based conjugates like Conjugate 35 recruit the VHL E3 ligase with a binding pocket selectivity profile distinct from CRBN-based alternatives; VHL ligands demonstrate reduced off-target degradation of zinc-finger transcription factors compared to CRBN ligands, a critical consideration for projects requiring narrow degradation selectivity [1]. Linker length and composition directly affect degradation potency—studies show that short and long linkers yield superior degradation compared to intermediate linkers, making linker selection non-interchangeable [2]. Substituting Conjugate 35 with an alternative VHL conjugate of different linker length or with a CRBN-based conjugate alters ternary complex formation efficiency, degradation kinetics, and ultimately the biological outcome of the resulting PROTAC [1] [2].

E3 ligase selectivity mismatch
Switching between VHL and CRBN ligands may alter off-target degradation profiles, particularly for zinc-finger transcription factors.
Linker geometry cannot be freely exchanged
Conjugate 35 contains a proprietary linker; different length or composition can shift ternary complex formation and degradation efficiency.
Physicochemical property divergence
Variations in molecular weight and linker polarity may affect permeability and solubility, requiring re-optimization of downstream PROTAC candidates.

Conjugate 35 Comparative Evidence


VHL vs. CRBN E3 Ligase Selectivity

E3 ligase Ligand-Linker Conjugate 35 is built upon a VHL-recruiting ligand scaffold, which confers a selectivity profile distinct from CRBN-based ligand-linker conjugates such as Conjugate 20 (thalidomide-based) or Conjugate 58 (thalidomide-based). VHL ligands recognize a hydroxyproline pharmacophore and bind to a more buried pocket, resulting in better selectivity for specific substrates and reduced off-target degradation of zinc-finger transcription factors—a known liability of CRBN ligands including thalidomide and pomalidomide derivatives [1]. CRBN ligands, while offering a smaller molecular weight scaffold (e.g., Conjugate 20: 539.67 g/mol vs. Conjugate 35: 725.94 g/mol), carry inherent off-target affinity for multiple zinc-finger transcription factors that may confound degradation specificity [1] [2].

VHL vs. CRBN selectivity
Class-level inference
VHL-based ligand: buried pocket recognition; reported reduced off-target degradation of zinc-finger transcription factors compared to CRBN conjugates
Supports use when narrow degradation selectivity is required; CRBN alternatives may introduce confounding off-target modulation.
Class-level binding selectivity profile; project-specific validation advised.
PROTAC Targeted Protein Degradation E3 Ligase Selectivity

Molecular Weight Comparison

E3 ligase Ligand-Linker Conjugate 35 (VHL-based) has a molecular weight of 725.94 g/mol (C37H55N7O6S) . In comparison, the CRBN-based E3 Ligase Ligand-linker Conjugate 58 (thalidomide-derived) has a molecular weight of 539.62 g/mol (C28H37N5O6) . This 186.32 g/mol difference reflects the larger VHL ligand scaffold and the specific linker composition of Conjugate 35. While the CRBN conjugate offers a lower molecular weight footprint, the VHL-based Conjugate 35 provides a more extended linker geometry that may be advantageous for targets requiring greater spatial separation between the POI-binding moiety and the E3 ligase recruitment domain [1].

Molecular weight
Cross-study comparable
725.94 g/mol (C37H55N7O6S) vs. 539.62 g/mol (CRBN-based Conjugate 58); 186.32 g/mol higher
Larger VHL ligand-linker footprint trades lower permeability for extended spatial separation; balance against selectivity needs.
Calculated from molecular formulas; direct permeability data not provided.
PROTAC Building Block Physicochemical Properties Molecular Weight

Purity Specification

E3 ligase Ligand-Linker Conjugate 35 is supplied with a documented purity specification of ≥98% as reported by InvivoChem . This purity level meets or exceeds the standard quality threshold for PROTAC building blocks used in medicinal chemistry campaigns, where impurities in ligand-linker conjugates can propagate through multi-step syntheses and compromise final degrader characterization . Comparable VHL-based ligand-linker conjugates in the InvivoChem catalog (e.g., E3 Ligase Ligand-Linker Conjugates 1, CAS 2097938-44-6) are also specified at ≥98% purity, indicating that Conjugate 35 meets the same QC benchmark as established VHL conjugate products .

Purity specification
Specification review
≥98% (vendor QC)
Meets typical PROTAC intermediate benchmark; supports reproducible conjugation and characterization.
Supplier-reported value; independent verification recommended for critical campaigns.
PROTAC Intermediate Quality Control Purity

Storage Stability & Shipping Tolerance

E3 ligase Ligand-Linker Conjugate 35 demonstrates defined storage stability parameters: powder form is stable at -20°C for 3 years and at 4°C for 2 years; in solvent, stability extends to 6 months at -80°C and 1 month at -20°C . The compound tolerates ambient temperature shipping conditions, remaining stable for several days during ordinary transit and customs processing . This stability profile is consistent with the general class of VHL-based ligand-linker conjugates but provides specific, vendor-verified timeframes that support procurement planning and inventory management for multi-year PROTAC development programs.

Storage & shipping
Data to verify
Powder: -20°C 3 years, 4°C 2 years; Solvent: -80°C 6 months, -20°C 1 month; ambient shipping stable for days
Defined storage windows enable multi-year inventory planning; ambient tolerance supports global logistics.
Vendor-provided stability data; confirm under local storage conditions.
PROTAC Intermediate Stability Storage

DMSO Solubility

E3 ligase Ligand-Linker Conjugate 35 is typically soluble in DMSO at 10 mM concentration . This solubility specification provides a defined starting point for stock solution preparation in PROTAC synthesis workflows. The compound's solubility profile is accompanied by vendor-provided in vivo formulation protocols including DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), and DMSO:Corn oil (10:90) mixtures . In comparison, CRBN-based Conjugate 20 is also reported as soluble in DMSO at 10 mM, indicating that Conjugate 35 achieves equivalent DMSO solubility despite its larger molecular weight (725.94 vs. 539.67 g/mol) [1].

DMSO solubility
Reported
10 mM in DMSO
Compatible with standard PROTAC stock solution protocols; reported solubility comparable to CRBN conjugates despite higher MW.
Vendor-reported; check solubility at working concentration.
PROTAC Intermediate Solubility Formulation

Linker Length and Degradation Potency

Linker composition and length are critical determinants of PROTAC degradation potency. A systematic study of Wee1-degrading PROTACs using VHL ligand VH032 (the parent ligand of the (S,R,S)-AHPC moiety in Conjugate 35) demonstrated that both short and long linkers yield superior degradation potencies compared to intermediate-length linkers [1]. This class-level evidence establishes that linker selection is not arbitrary and that Conjugate 35's specific linker composition represents a defined structural choice that will influence the degradation efficiency of any PROTAC synthesized from it. The same study confirmed that conversion of a kinase inhibitor into a VHL-recruiting PROTAC induces selective target degradation, with linker nature being the determining factor for degradation efficacy [1].

Linker & degradation potency
Class-level inference
Short and long linkers reported to yield higher degradation potency than intermediate linkers in Wee1 PROTACs
Conjugate 35's linker geometry is a critical SAR determinant; substitution with different linker length may shift degradation efficiency.
Class-level observation from Wee1-targeting study; target-dependent optimization required.
PROTAC Linker Optimization Structure-Activity Relationship

Conjugate 35 Application Scenarios


VHL-Mediated Selectivity Over CRBN

E3 ligase Ligand-Linker Conjugate 35 is indicated for PROTAC synthesis campaigns where target degradation must avoid confounding off-target effects associated with CRBN-based degraders. As established in the class-level inference, VHL ligands demonstrate reduced off-target degradation of zinc-finger transcription factors compared to CRBN ligands . This makes Conjugate 35 the preferred intermediate for projects targeting transcriptional regulators or when the experimental system is sensitive to CRBN-mediated off-target protein modulation.

Defined Stability for Multi-Year Programs

Conjugate 35 is appropriate for long-term PROTAC development programs requiring predictable compound stability. The vendor-verified storage parameters—powder stability at -20°C for 3 years and solvent stability at -80°C for 6 months —enable accurate inventory planning and reduce the risk of intermediate degradation during extended synthesis campaigns. The ambient temperature shipping tolerance further supports global procurement logistics.

Extended Linker Geometry

Based on cross-study comparable molecular weight analysis, Conjugate 35 (725.94 g/mol) provides a larger linker footprint than CRBN-based alternatives such as Conjugate 58 (539.62 g/mol) . This extended geometry may be advantageous when the target protein's binding pocket is sterically constrained or when optimal ternary complex formation requires greater spatial separation between the POI-binding moiety and the E3 ligase recruitment domain. The class-level evidence confirms that linker length optimization is critical for degradation potency [1].

DMSO Stock Solution Compatibility

Conjugate 35 is compatible with established PROTAC synthesis protocols requiring 10 mM DMSO stock solutions . This solubility specification, equivalent to that of widely used CRBN-based conjugates despite the larger molecular weight of Conjugate 35 , allows seamless integration into existing laboratory workflows without the need for solubility optimization or alternative solvent systems.

Application
Selection Property
Validation Focus
PROTAC synthesis with off-target selectivity constraints
VHL E3 ligase recruitment with reported lower zinc-finger off-target modulation
Off-target profiling of zinc-finger transcription factors in target cell model
Multi-year PROTAC development programs
Documented powder and solvent storage stability
Confirm compound integrity after long-term storage under laboratory conditions
Targets requiring extended POI–E3 ligase spatial separation
Higher molecular weight linker footprint
Ternary complex geometry and degradation efficiency optimization
Standard PROTAC synthesis workflows
DMSO solubility suitable for stock solution preparation
Verify solubility and stability at working concentrations in assay buffer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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